molecular formula C11H9BrN2O3 B2447134 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 956573-70-9

1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2447134
CAS RN: 956573-70-9
M. Wt: 297.108
InChI Key: WAFIUYIGAYJRJS-UHFFFAOYSA-N
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Description

“1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 956573-70-9 . It has a molecular weight of 297.11 . The IUPAC name for this compound is 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.11 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Functionalization and Synthesis Studies

  • 1H-pyrazole-3-carboxylic acid derivatives have been studied for their potential in functionalization reactions. For instance, Yıldırım and Kandemirli (2006) explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, providing insights into the synthesis and properties of these compounds (Yıldırım & Kandemirli, 2006).

Antifungal Activity

  • Pyrazole derivatives, similar to 1H-pyrazole-3-carboxylic acid, have been synthesized and tested for antifungal properties. Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which showed significant antifungal activities against various phytopathogenic fungi (Du et al., 2015).

Coordination Complexes in Chemistry

  • Pyrazole-dicarboxylate acid derivatives, including compounds similar to 1H-pyrazole-3-carboxylic acid, have been utilized to synthesize novel coordination complexes. Radi et al. (2015) synthesized and characterized new pyrazole-dicarboxylate acid derivatives, which formed mononuclear chelate complexes with CuII/CoII/ZnII, contributing to the understanding of coordination chemistry (Radi et al., 2015).

Molecular Docking and Structural Analysis

  • The structural analysis and molecular docking studies of pyrazole derivatives are crucial in understanding their potential applications. Kumarasinghe et al. (2009) synthesized 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, analyzing its crystal structure and highlighting the importance of such studies in drug development and molecular interactions (Kumarasinghe et al., 2009).

properties

IUPAC Name

1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIUYIGAYJRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

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